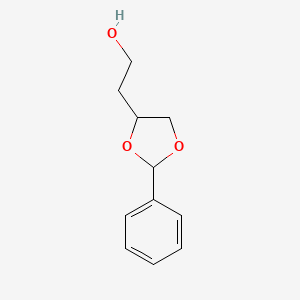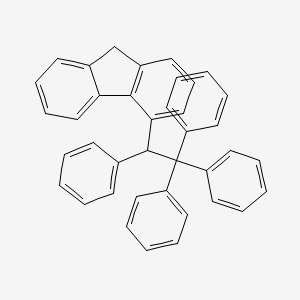![molecular formula C26H30N2O4 B14729122 2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol CAS No. 5740-55-6](/img/structure/B14729122.png)
2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and multiple hydroxyl and methoxy functional groups that contribute to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature to form an intermediate imine, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of 2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxyl functional groups but lacks the diazinane ring.
2-Phenyl-1,3-diazinane: Contains the diazinane ring but lacks the hydroxyl and methoxy groups.
Uniqueness
2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol is unique due to the combination of its functional groups and the diazinane ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
5740-55-6 |
|---|---|
Formule moléculaire |
C26H30N2O4 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[[3-[(2-hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C26H30N2O4/c1-31-22-13-6-11-20(24(22)29)17-27-15-8-16-28(26(27)19-9-4-3-5-10-19)18-21-12-7-14-23(32-2)25(21)30/h3-7,9-14,26,29-30H,8,15-18H2,1-2H3 |
Clé InChI |
MZRXGPMTSCONOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)CN2CCCN(C2C3=CC=CC=C3)CC4=C(C(=CC=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



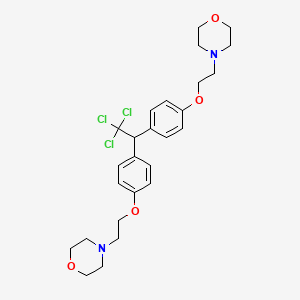
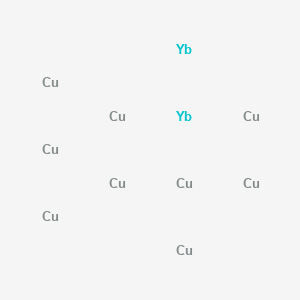
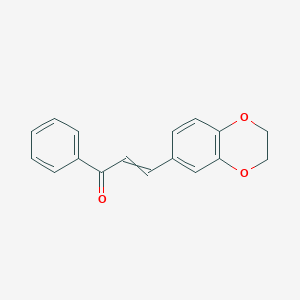
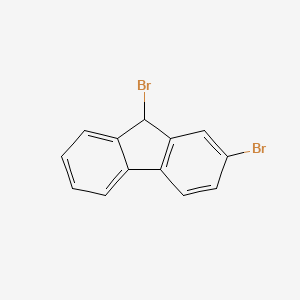
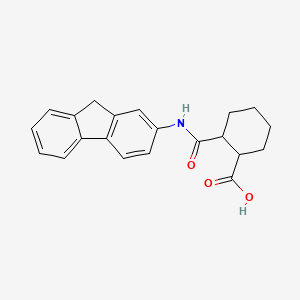
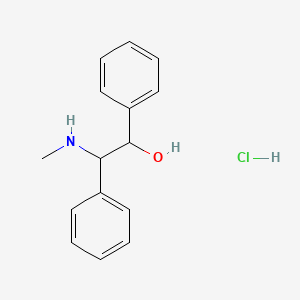

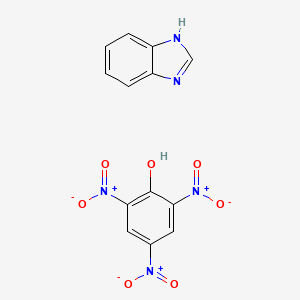
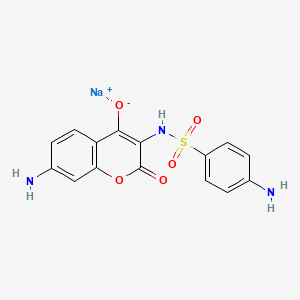
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
